molecular formula C21H24N2O4S B1439781 fmoc-Cysteinol(acm) CAS No. 198543-46-3

fmoc-Cysteinol(acm)

Cat. No. B1439781
M. Wt: 400.5 g/mol
InChI Key: ILFFSHOJZXAWJQ-OAHLLOKOSA-N
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Description

Fmoc-Cysteinol(acm) is a chemical compound with the empirical formula C21H22N2O5S . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides .


Synthesis Analysis

Fmoc-Cysteinol(acm) is synthesized using Fmoc solid-phase peptide synthesis . The choice of the most appropriate sulfhydryl protecting group is crucial as a poor choice can lead to difficulties during synthesis or subsequent disulfide bond formation . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended as it is labile to TFA and is therefore removed during the normal cleavage procedure .


Molecular Structure Analysis

The fmoc-Cysteinol(acm) molecule contains a total of 54 bonds. There are 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .


Physical And Chemical Properties Analysis

Fmoc-Cysteinol(acm) has a molecular weight of 414.5 g/mol . It is a powder form substance . The melting point is 147-150 °C .

Scientific Research Applications

Fmoc-Cysteinol(acm) in Peptide Synthesis

Fmoc-Cys derivatives, including Fmoc-Cys(Acm)-OH, are widely used in Fmoc solid-phase peptide synthesis (SPPS), demonstrating excellent synthesis characteristics. The incorporation of these derivatives in peptide chains allows for the synthesis of peptides with protected thiol groups, which are crucial for forming disulfide bridges in proteins. The ease of use of these cysteine derivatives with the Fmoc chemistry approach facilitates the synthesis of complex peptides, including those with significant biological activity (McCurdy, 1989).

Advancements in Cysteine S-Conjugate Metabolism

Research into human kidney flavin-containing monooxygenases (FMOs) has shed light on the metabolism of cysteine S-conjugates and their potential roles in nephrotoxicity. These enzymes are involved in the metabolism of specific cysteine conjugates, highlighting the importance of cysteine derivatives in understanding the biochemical pathways associated with kidney function and potential toxicities (Krause, Lash, & Elfarra, 2003).

Orthogonal Protecting Groups for Cysteine

The development of the S-phenylacetamidomethyl-L-cysteine (Cys(Phacm)) derivative, compatible with both Boc and Fmoc protection schemes, illustrates the ongoing innovation in peptide chemistry. This derivative serves as an orthogonal protecting group for cysteine, offering alternatives to traditional cysteine protecting groups and facilitating the synthesis of peptides under conditions that preserve the integrity of sensitive amino acids (Royo et al., 1995).

Environmentally Friendly Peptide Synthesis

Innovations in peptide synthesis methods have led to the development of microwave (MW)-assisted peptide synthesis using Fmoc-amino acid nanoparticles in water. This approach, notably applied to the synthesis of the nonapeptide oxytocin analogue with Cys(Acm) moieties, represents an organic solvent-free, environmentally friendly method for peptide synthesis. It highlights the potential of Fmoc-Cysteinol(acm) in reducing the environmental impact of peptide production (Hojo et al., 2013).

Supramolecular Photosensitizing Nanozymes

The assembly of catalase-like photosensitizing nanozymes using Fmoc-protected cysteine (Fmoc-Cys) for combating hypoxic tumor conditions demonstrates the potential of Fmoc-Cysteinol(acm) in medical applications. This approach, which utilizes the self-oxygen-supplying ability of the assembled nanozymes, opens new avenues for photodynamic therapy by improving oxygen availability in hypoxic tumor environments (Li et al., 2020).

Safety And Hazards

Fmoc-Cysteinol(acm) is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of Fmoc-Cysteinol(acm) are likely to continue in the field of peptide synthesis, particularly in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . As our understanding of peptide and protein chemistry continues to grow, so too will the applications and methodologies associated with Fmoc-Cysteinol(acm) .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFFSHOJZXAWJQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fmoc-Cysteinol(acm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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